molecular formula C17H18O2 B8353695 6-(Benzyloxy)-3,3-dimethyl-2,3-dihydrobenzofuran

6-(Benzyloxy)-3,3-dimethyl-2,3-dihydrobenzofuran

Cat. No. B8353695
M. Wt: 254.32 g/mol
InChI Key: DBOUVLVALYIOOM-UHFFFAOYSA-N
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Patent
US08106087B2

Procedure details

To a solution of 6-(benzyloxy)-3,3-dimethyl-2,3-dihydrobenzofuran (3.48 g, 13.7 mmol) in methanol (200 mL) was added Pd/C (1.45 g) and the mixture was hydrogenated under 40 psi of hydrogen overnight. The reaction mixture was filtered through celite, washed with methanol. The filtrate was concentrated in vacuo to dryness. The residue was subjected to column chromatography (ethyl acetate/hexane, 1/7) to give the title compound (1.66 g, 74%): MS (ES+) m/z 165.4 (M+1).
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.45 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:19]=[CH:18][C:12]2[C:13]([CH3:17])([CH3:16])[CH2:14][O:15][C:11]=2[CH:10]=1)C1C=CC=CC=1.[H][H]>CO.[Pd]>[CH3:16][C:13]1([CH3:17])[C:12]2[CH:18]=[CH:19][C:9]([OH:8])=[CH:10][C:11]=2[O:15][CH2:14]1

Inputs

Step One
Name
Quantity
3.48 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC2=C(C(CO2)(C)C)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
1.45 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to dryness

Outcomes

Product
Name
Type
product
Smiles
CC1(COC2=C1C=CC(=C2)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.